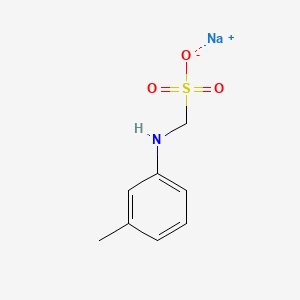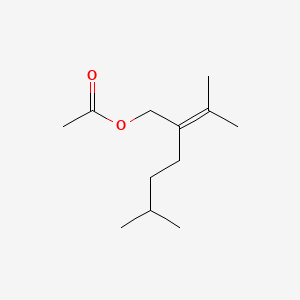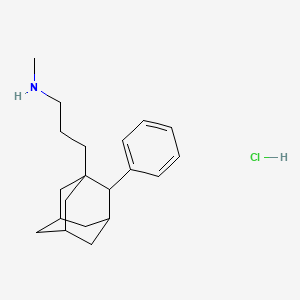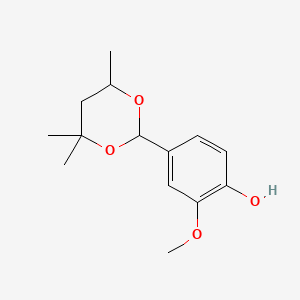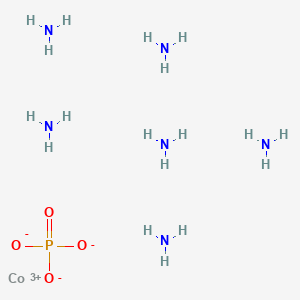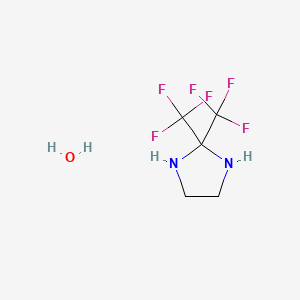
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate is a chemical compound known for its unique structure and properties. It features an imidazolidine ring with two trifluoromethyl groups attached to the 2-position, and it exists in a hydrated form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate typically involves the reaction of imidazolidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .
Scientific Research Applications
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine, 2,2-dimethyl-: Similar structure but with methyl groups instead of trifluoromethyl groups.
Imidazolidine, 2,2-diphenyl-: Contains phenyl groups instead of trifluoromethyl groups.
Imidazolidine, 2,2-bis(chloromethyl)-: Features chloromethyl groups instead of trifluoromethyl groups.
Uniqueness
Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications .
Properties
CAS No. |
64038-67-1 |
|---|---|
Molecular Formula |
C5H8F6N2O |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
2,2-bis(trifluoromethyl)imidazolidine;hydrate |
InChI |
InChI=1S/C5H6F6N2.H2O/c6-4(7,8)3(5(9,10)11)12-1-2-13-3;/h12-13H,1-2H2;1H2 |
InChI Key |
BGHPNBADFZVYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)(C(F)(F)F)C(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




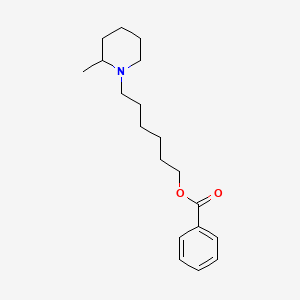
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
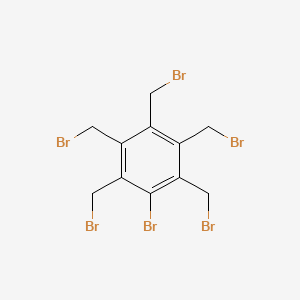
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
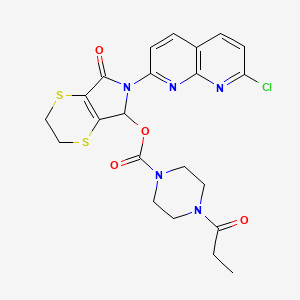
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
